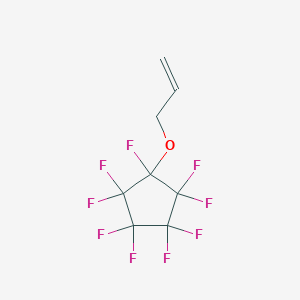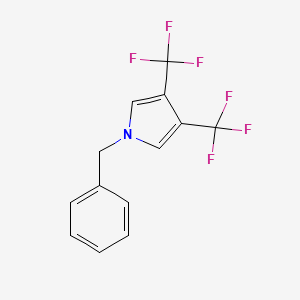
2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated compounds often involves multiple steps, including halogen exchange reactions, nucleophilic substitution, and fluorination processes
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactors, precise temperature control, and the use of catalysts to ensure high yield and purity. The exact methods would depend on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorinated compounds can undergo various chemical reactions, including:
Oxidation: Fluorinated alcohols can be oxidized to corresponding ketones or acids.
Reduction: Reduction reactions can convert fluorinated ketones back to alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in 2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol would yield a corresponding ketone or acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, fluorinated compounds are used as solvents, reagents, and intermediates in various organic synthesis reactions due to their unique reactivity and stability.
Biology
Fluorinated compounds are used in biological research for labeling and imaging purposes. Their unique properties allow for the development of novel diagnostic tools and therapeutic agents.
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals. Their stability and bioavailability make them valuable in drug design and delivery.
Industry
Industrially, fluorinated compounds are used in the production of polymers, coatings, and surfactants. Their chemical resistance and low surface energy make them ideal for creating durable and non-stick surfaces.
Wirkmechanismus
The mechanism of action of fluorinated compounds often involves interactions with biological molecules or chemical substrates. The presence of fluorine atoms can alter the electronic properties of the compound, affecting its reactivity and interactions with molecular targets. Specific pathways and targets would depend on the compound’s structure and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated alcohols and ethers, such as:
- 2,2,2-Trifluoroethanol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- Perfluoroalkyl ethers
Uniqueness
2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol is unique due to the presence of both trifluoromethyl and heptafluoropropyl groups, which confer distinct chemical and physical properties. These properties may include enhanced thermal stability, chemical resistance, and specific reactivity patterns compared to other fluorinated compounds.
Eigenschaften
IUPAC Name |
2-[1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butan-2-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O2/c9-3(5(10,11)12,6(13,14)15)4(7(16,17)18,8(19,20)21)23-2-1-22/h22H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXNZNKFVCWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F13O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)









